molecular formula C23H19BrN4O3S B11606148 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606963-49-9

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11606148
CAS No.: 606963-49-9
M. Wt: 511.4 g/mol
InChI Key: WODFLJWXTMDCMI-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include 5-bromo-1-ethyl-2-oxoindoline and 4-propoxyphenylthiazole. The key steps may involve:

    Condensation reactions: Combining the indoline and thiazole derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the triazole ring through cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such complex compounds may involve:

    Batch processing: Using large-scale reactors to carry out the multi-step synthesis.

    Continuous flow synthesis: Employing continuous flow reactors to improve efficiency and yield.

    Quality control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the propoxy group.

    5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure with a methoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical properties.

Properties

CAS No.

606963-49-9

Molecular Formula

C23H19BrN4O3S

Molecular Weight

511.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H19BrN4O3S/c1-3-11-31-15-8-5-13(6-9-15)20-25-23-28(26-20)22(30)19(32-23)18-16-12-14(24)7-10-17(16)27(4-2)21(18)29/h5-10,12H,3-4,11H2,1-2H3/b19-18-

InChI Key

WODFLJWXTMDCMI-HNENSFHCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=C(C=CC(=C5)Br)N(C4=O)CC)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=C(C=CC(=C5)Br)N(C4=O)CC)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.